molecular formula C17H16N4O2 B2663435 3-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile CAS No. 2034435-76-0

3-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile

Cat. No.: B2663435
CAS No.: 2034435-76-0
M. Wt: 308.341
InChI Key: OXUIULISUDQNHW-UHFFFAOYSA-N
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Description

The compound “3-(3-((6-Methylpyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)benzonitrile” is a complex organic molecule that contains several functional groups and rings. It includes a pyrrolidine ring, a pyridazine ring, and a benzonitrile group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of organic reactions involving the formation and functionalization of the pyrrolidine and pyridazine rings .


Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms . The benzonitrile group consists of a benzene ring attached to a nitrile group.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the pyrrolidine and pyridazine rings, as well as the nitrile group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitrile group could enhance its solubility in polar solvents .

Scientific Research Applications

1. Synthesis and Reactivity

  • Synthesis of Pyrrolo-Pyridines and Other Derivatives : A study by Davis, Wakefield, & Wardell (1992) explored the synthesis of pyrrolo-pyridines, quinolines, and other derivatives by reacting deprotonated 3-methylazines with benzonitrile. This research demonstrates the potential for creating a variety of nitrile and β-methylazine compounds, which may include structures related to the compound of interest.

2. Molecular Docking and In Vitro Screening

  • Novel Pyridine and Fused Pyridine Derivatives : Flefel et al. (2018) conducted a study on novel pyridine derivatives, including their synthesis and molecular docking screenings towards GlcN-6-P synthase as the target protein. This research could be relevant in understanding the interactions of similar compounds, such as the one , with biological targets.

3. Pharmaceutical and Chemical Applications

  • Synthesis of Amidines and Attempted Synthesis of Imidazoazines : Redhouse, Thompson, Wakefield, & Wardell (1992) researched the synthesis of amidines from 3-aminopyridine and aromatic nitriles. The study highlights the chemical reactivity of similar pyridine derivatives, which can be useful in understanding the compound's potential applications in chemical synthesis.

4. Electrochemical Behavior

  • Electrochemical Behavior of Dihydropyridines and Tetrahydrobipyridines : Trazza, Andruzzi, & Carelli (1982) investigated the electrochemical behavior of dihydropyridines and tetrahydrobipyridines in aprotic media. This study may provide insights into the electrochemical properties of related compounds, offering potential applications in fields like materials science.

5. Heterocyclic Synthesis

  • Synthesis of Nicotinamide, Thieno[2,3-b]pyridine, and Bi- or Tricyclic Annulated Pyridine Derivatives : Hussein, Gad-Elkareem, El-Adasy, & Othman (2009) explored the synthesis of various pyridine derivatives, demonstrating the versatility of pyridine-based compounds in creating diverse structures. This research could be relevant to understanding the synthetic potential of the compound .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Without more specific information, it’s difficult to predict how this compound might interact with biological systems .

Properties

IUPAC Name

3-[3-(6-methylpyridazin-3-yl)oxypyrrolidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-12-5-6-16(20-19-12)23-15-7-8-21(11-15)17(22)14-4-2-3-13(9-14)10-18/h2-6,9,15H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXUIULISUDQNHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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